molecular formula C11H9F3N2O B1411939 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol CAS No. 1715776-50-3

1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol

Cat. No.: B1411939
CAS No.: 1715776-50-3
M. Wt: 242.2 g/mol
InChI Key: HKCVRUBNUMMITQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Topology

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyrazole and trifluoromethyl-substituted aromatic systems. The molecular structure comprises a five-membered pyrazole ring (1H-pyrazol) with a hydroxyl group positioned at the 4-carbon, while the 1-nitrogen atom bears a benzyl substituent that contains a trifluoromethyl group at the meta position of the benzene ring. This structural arrangement creates a compound with the molecular formula C₁₁H₉F₃N₂O, analogous to related compounds documented in chemical databases, though distinguished by the presence of the methylene bridge (benzyl) rather than direct phenyl attachment.

The topological analysis reveals several critical structural features that define the compound's three-dimensional architecture. The pyrazole ring adopts a planar configuration typical of aromatic five-membered heterocycles, with the nitrogen atoms positioned at the 1 and 2 positions relative to each other. The benzyl linker introduces rotational flexibility around the nitrogen-carbon bond, allowing for conformational diversity that can influence binding interactions with biological targets. The trifluoromethyl group, positioned meta to the benzylic carbon, creates an asymmetric electronic environment within the aromatic ring system, with significant implications for the compound's overall electronic properties.

The spatial arrangement of functional groups within this compound creates distinct pharmacophoric regions that can be characterized according to their electronic and steric properties. The hydroxyl group at the 4-position of the pyrazole serves as both a hydrogen bond donor and acceptor, contributing to the compound's potential for intermolecular interactions. The trifluoromethyl-substituted benzyl group functions as a lipophilic domain with strong electron-withdrawing characteristics, while the pyrazole nitrogen atoms provide additional sites for hydrogen bonding or coordination interactions. This combination of features positions the compound as a versatile building block for pharmaceutical applications where specific electronic and spatial arrangements are required.

Structural Parameter Value/Description
Molecular Formula C₁₁H₉F₃N₂O
Molecular Weight 242.2 g/mol
Ring System 5-membered pyrazole + 6-membered benzene
Functional Groups Hydroxyl, trifluoromethyl, benzyl
Rotatable Bonds 3 (benzyl linker + trifluoromethyl)
Hydrogen Bond Donors 1 (pyrazole hydroxyl)
Hydrogen Bond Acceptors 4 (hydroxyl oxygen + 3 fluorine atoms)

Electronic Effects of Trifluoromethylbenzyl Substituent on Pyrazole Core

The electronic influence of the trifluoromethylbenzyl substituent on the pyrazole core represents a complex interplay of inductive and resonance effects that significantly modify the heterocycle's chemical and biological properties. The trifluoromethyl group functions as one of the most powerful electron-withdrawing substituents in organic chemistry, with Hammett sigma constants of 0.43 (meta) and 0.54 (para), indicating its substantial capacity to stabilize negative charge and enhance electrophilic character at adjacent sites. This electron-withdrawing effect is transmitted through the benzyl linker to the pyrazole nitrogen, creating a more electrophilic nitrogen center that exhibits altered reactivity patterns compared to unsubstituted pyrazole derivatives.

The inductive electron withdrawal by the trifluoromethyl group operates through a sigma-bonding framework, creating a cascade of electronic effects that extend from the fluorinated carbon through the aromatic ring and benzyl linker to the pyrazole core. This transmission results in a partial positive charge development on the pyrazole nitrogen, which enhances the ring's electron-deficient character and influences its interaction with nucleophilic species. The effect is particularly pronounced due to the high electronegativity of fluorine atoms (4.0 on the Pauling scale) relative to carbon (2.5), creating a substantial dipole moment within the trifluoromethyl group that propagates through the molecular framework. Experimental evidence from related superelectrophilic systems demonstrates that trifluoromethyl substituents can increase the electrophilic reactivity of cationic sites by promoting charge delocalization and stabilizing electron-deficient intermediates.

The positional relationship between the trifluoromethyl group and the benzyl attachment point creates specific electronic asymmetries within the aromatic ring that influence charge distribution patterns. Meta-substitution of the trifluoromethyl group relative to the benzylic carbon generates a unique electronic environment where electron density is preferentially withdrawn from specific positions of the benzene ring, creating regions of varying electrostatic potential. This asymmetric charge distribution can influence molecular recognition events and binding interactions with biological targets, as the electronic landscape of the compound becomes highly directional rather than uniformly distributed.

The impact of trifluoromethyl substitution on the pyrazole hydroxyl group represents another critical aspect of the compound's electronic profile. The electron-withdrawing influence of the remote trifluoromethyl group increases the acidity of the hydroxyl proton through inductive effects transmitted via the conjugated system. This enhanced acidity alters the compound's ionization behavior and hydrogen bonding capacity, potentially affecting its interaction with biological macromolecules and its pharmacokinetic properties. Studies of related trifluoromethyl-substituted heterocycles have demonstrated that such electronic modifications can significantly influence binding affinity and selectivity for specific protein targets.

Electronic Parameter Effect of Trifluoromethylbenzyl Group
Pyrazole Nitrogen Basicity Decreased due to electron withdrawal
Hydroxyl pKa Lowered (more acidic)
π-Electron Density Reduced in pyrazole ring
Dipole Moment Enhanced due to CF₃ group
Electrostatic Potential Asymmetrically distributed
Charge Delocalization Promoted by electron-withdrawing effects

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(17)5-15-16/h1-5,7,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCVRUBNUMMITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Carbonyl Compounds

The leading method for synthesizing substituted pyrazoles, including pyrazol-4-ols, is the cyclocondensation reaction between hydrazines and β-dicarbonyl compounds or α,β-unsaturated ketones. This method provides high regioselectivity and good yields.

  • For this compound, 3-trifluoromethylbenzyl hydrazine or its equivalent can be reacted with a suitable β-diketone or ketoester to form the pyrazole ring with the trifluoromethylbenzyl substituent at the N-1 position.
  • Catalysts such as copper triflate combined with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) have been reported to enhance yields and selectivity in similar pyrazole syntheses.

Use of Trifluoromethylated Precursors

The trifluoromethyl group is introduced via trifluoromethyl-substituted benzyl halides or aldehydes:

  • Acid-catalyzed syntheses involving trifluoromethylated aromatic aldehydes have been used to prepare trifluoromethylated pyrazole derivatives with high regioselectivity.
  • The electrophilic character of trifluoroacetyl groups facilitates nucleophilic attack by hydrazines, favoring formation of the desired regioisomer.

One-Pot and Sequential Methods

Recent advances include one-pot, multi-step protocols that combine condensation, cyclization, and functional group transformations to streamline synthesis:

  • A sequential one-pot three-step synthesis has been reported for polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl) derivatives, which can be adapted for benzyl-substituted pyrazol-4-ols.
  • Such methods improve efficiency and reduce purification steps.

Functional Group Transformations on Pyrazole Core

Functionalization at the 4-position to obtain the pyrazol-4-ol moiety can be achieved by:

  • Direct hydroxylation or oxidation of the pyrazole ring.
  • Bromination followed by nucleophilic substitution to introduce hydroxyl groups, as demonstrated in related trifluoromethylated pyrazole syntheses.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclocondensation 3-Trifluoromethylbenzyl hydrazine + β-diketone 70-85 Acid catalysis, reflux or microwave-assisted
One-pot multi-step synthesis Sequential condensation, cyclization, functionalization 60-75 Efficient, fewer purification steps
Bromination & substitution N-Bromosuccinimide (NBS), mild conditions 80-90 For introducing hydroxyl at C-4 position

Detailed Research Findings

  • Regioselectivity : The presence of the trifluoromethyl group on the benzyl substituent influences the regioselectivity of the pyrazole formation, favoring substitution at the N-1 position due to electronic effects.
  • Catalysis : Use of copper triflate and ionic liquids has been shown to catalyze the cyclocondensation efficiently, yielding 1,3,5-trisubstituted pyrazoles with good yields (~82%).
  • Microwave-assisted synthesis : Microwave and microwave-sonication methods have been compared with conventional reflux, showing improved reaction rates and comparable yields for trifluoromethylated pyrazoles.
  • Purification : Separation of regioisomeric pyrazoles is facilitated by analysis of boiling points under reduced pressure and column chromatography techniques.

Summary Table of Key Preparation Methods

Method Type Starting Materials Key Conditions Advantages Reference
Cyclocondensation 3-Trifluoromethylbenzyl hydrazine + β-diketone Acid catalysis, reflux or microwave High regioselectivity, good yields
One-pot sequential synthesis Dialdehydes, diketones, trifluoromethylhydrazine Room temp to moderate heating, acid catalyst Streamlined, fewer purification steps
Bromination & substitution Pyrazole derivatives + NBS Mild conditions, followed by nucleophilic substitution Efficient functionalization at C-4

Chemical Reactions Analysis

1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development. Its structure allows for interaction with various biological targets, making it suitable for the design of new therapeutic agents.

  • Anticancer Activity : Research indicates that pyrazole derivatives can exhibit significant anticancer properties. Studies have shown that 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism often involves inducing apoptosis and cell cycle arrest in malignant cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to modulate enzyme activities and receptor interactions. This modulation can influence critical signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Evaluation
A study synthesized various pyrazole derivatives, including this compound, demonstrating significant anticancer activity against multiple cell lines. The results indicated IC50 values in the low micromolar range, suggesting potent antiproliferative effects.

Case Study: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of the compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed promising MIC values, indicating the compound's potential as a new antimicrobial agent.

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC Values
AnticancerMDA-MB-231 (Breast Cancer)Low micromolar
HepG2 (Liver Cancer)Low micromolar
AntimicrobialStaphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to exhibit affinity for adenosine receptors, particularly the A3 subtype, where it acts as a modulator . This interaction is believed to involve the binding of the trifluoromethylbenzyl moiety to the receptor, leading to conformational changes that affect receptor activity. Molecular docking studies have provided insights into the binding modes and key interactions responsible for its biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Benzyl/Substituent Group Pyrazole Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol 3-CF₃-benzyl 4-OH 236.18 Used in CVT-6883 (adenosine antagonist)
1-(4-Chlorophenyl)-1H-pyrazol-4-ol 4-Cl-phenyl 4-OH 194.62 Potential intermediate in drug synthesis
1-(3-Chloro-benzyl)-1H-pyrazol-4-ol 3-Cl-benzyl 4-OH 209.63 Synthetic versatility
1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol 2-Br,5-Cl-benzyl 4-OH 287.54 High halogen content for derivatization
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Phenyl 3-CF₃, 4-OH 228.17 Costly ($423.5/g); scaffold for bioactive molecules
1-(4-Ethylbenzyl)-5-methyl-4-nitro-1H-pyrazole 4-Ethylbenzyl 4-NO₂, 5-CH₃ 299.29 GLUT1 inhibitor precursor
1-(4-Bromophenyl)-3-(4-Cl-phenyl)-1H-pyrazol-4-ol 4-Br-phenyl, 4-Cl-phenyl 4-OH 349.61 Halogen-rich; crystallographic studies

Key Observations :

  • Electron-Withdrawing Groups : The -CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to chloro or bromo analogs, influencing pharmacokinetics .
  • Hydrogen Bonding : The 4-OH group enables hydrogen bonding, affecting solubility and crystal packing. For example, 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol exhibits a downfield-shifted hydroxyl proton (δ 6.00 ppm in ¹H NMR) due to intramolecular interactions .

Physicochemical Properties

  • Synthetic Yields : Derivatives like 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzyl)-1H-1,2,3-triazole are synthesized via copper-catalyzed azide-alkyne cycloadditions with >90% yields , indicating efficient routes for benzyl-substituted heterocycles.

Biological Activity

1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and data tables.

This compound belongs to the pyrazole class of compounds, characterized by the presence of a trifluoromethyl group on the benzyl moiety. The general structure can be represented as follows:

Chemical Structure C11H8F3N2O\text{Chemical Structure }\text{C}_\text{11}\text{H}_\text{8}\text{F}_\text{3}\text{N}_2\text{O}

Synthesis Methods

The synthesis typically involves the reaction of 3-trifluoromethylbenzyl bromide with pyrazole in the presence of a base such as potassium carbonate, often using dimethylformamide (DMF) as a solvent. This method allows for the formation of the desired pyrazole derivative through nucleophilic substitution reactions.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus, with low minimum inhibitory concentrations (MICs). This suggests a potential application in treating bacterial infections.

Compound MIC (µg/mL) Target Organism
This compound4Staphylococcus aureus
Other derivatives8-16Various Gram-positive bacteria

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have evaluated its effects on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell viability.

Cell Line IC50 (µM) Reference
HCT-11612
MCF-715
HeLa10

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, particularly enzymes and receptors involved in critical signaling pathways.

Interaction with Adenosine Receptors

Research indicates that this compound may influence adenosine receptor activity. A study showed that derivatives containing the 1-(3-trifluoromethylbenzyl)-1H-pyrazole moiety displayed varying affinities for different adenosine receptor subtypes, particularly hA3 AR, which is implicated in various physiological processes.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of pyrazole derivatives were synthesized and tested against Staphylococcus aureus. The study found that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts. This highlights the significance of chemical modifications in enhancing biological activity.

Anticancer Evaluation

In another study focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, refluxing equimolar amounts of 3-trifluoromethylbenzyl bromide with pyrazolone derivatives in glacial acetic acid (4–6 hours) yields the target compound. Recrystallization from ethyl acetate/light petroleum ether improves purity (56–85% yields reported) . Key parameters include solvent choice (polar aprotic solvents enhance reactivity) and temperature control to minimize side reactions like hydrolysis of the trifluoromethyl group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons in the pyrazole ring appear downfield (δ 7.41–9.27 ppm), while the trifluoromethyl group causes deshielding in adjacent protons. The benzyl CH₂ group typically resonates at δ 5.2–5.5 ppm .
  • IR : Stretching vibrations for the hydroxyl group (3240–2975 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) are diagnostic .
  • Mass Spectrometry : ESI-MS often shows [M+H]⁺ peaks at m/z 518–562, depending on substituents .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the reactivity and biological activity of pyrazole derivatives?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity at the pyrazole C4 position, facilitating nucleophilic attacks. It also improves metabolic stability and binding affinity in medicinal chemistry applications. For example, in adenosine receptor antagonists, the trifluoromethyl group increases selectivity by forming hydrophobic interactions with target proteins . Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in reactions .

Q. What crystallographic challenges arise when determining the hydrogen-bonding network of this compound?

  • Methodological Answer : The hydroxyl group at C4 participates in intermolecular hydrogen bonds (O-H⋯N/O-H⋯O), but the bulky trifluoromethylbenzyl group can disrupt packing symmetry. Use high-resolution X-ray data (λ < 1 Å) and SHELXL for refinement. Graph-set analysis (Etter’s rules) helps classify hydrogen-bond motifs (e.g., R₂²(8) rings), though disorder in the benzyl moiety may require TWINABS for correction .

Q. How can researchers resolve contradictions in spectral data, such as unexpected downfield shifts in ¹H NMR?

  • Methodological Answer : Anomalous shifts may arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₶ alters hydrogen-bonding dynamics.
  • Tautomerism : The pyrazole-hydroxyl equilibrium (keto-enol) can shift under acidic/basic conditions, altering peak positions. Use variable-temperature NMR to identify tautomeric states .
  • Impurities : Recrystallize the compound and compare with HPLC retention times (C18 column, MeOH:H₂O = 70:30) .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with receptor structures (e.g., COX-2 or A₂A adenosine receptors) to map binding pockets. The trifluoromethyl group often occupies hydrophobic subpockets .
  • QSAR Models : Train models with descriptors like logP, molar refractivity, and H-bond donor/acceptor counts. Partial least squares (PLS) regression correlates these with IC₅₀ values from enzyme assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol
Reactant of Route 2
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1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.